2H-1,5-Benzodiazepine-2-thione, 1,3-dihydro-1-methyl-4-phenyl-
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Overview
Description
2H-1,5-Benzodiazepine-2-thione, 1,3-dihydro-1-methyl-4-phenyl- is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, hypnotic, muscle relaxant, and anticonvulsant properties . This particular compound is characterized by the presence of a thione group at the 2-position, which differentiates it from other benzodiazepines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,5-Benzodiazepine-2-thione, 1,3-dihydro-1-methyl-4-phenyl- typically involves the reaction of o-phenylenediamine with a suitable ketone or aldehyde under acidic or basic conditions. One common method is the condensation of o-phenylenediamine with acetone in the presence of an acid catalyst to form the benzodiazepine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Green chemistry protocols, such as the use of environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2H-1,5-Benzodiazepine-2-thione, 1,3-dihydro-1-methyl-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding benzodiazepine without the thione group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzodiazepines, depending on the specific reagents and conditions used .
Scientific Research Applications
2H-1,5-Benzodiazepine-2-thione, 1,3-dihydro-1-methyl-4-phenyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzodiazepine derivatives.
Mechanism of Action
The mechanism of action of 2H-1,5-Benzodiazepine-2-thione, 1,3-dihydro-1-methyl-4-phenyl- involves its interaction with the gamma-aminobutyric acid (GABA) receptor-ionophore complex in the central nervous system. By binding to specific sites on the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in the compound’s anxiolytic, sedative, and anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Chlordiazepoxide: Another benzodiazepine used for its anxiolytic and muscle relaxant effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
The presence of the thione group in 2H-1,5-Benzodiazepine-2-thione, 1,3-dihydro-1-methyl-4-phenyl- imparts unique chemical reactivity and potential biological activities that differentiate it from other benzodiazepines. This structural feature allows for the exploration of new therapeutic applications and the development of novel derivatives .
Properties
CAS No. |
58112-92-8 |
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Molecular Formula |
C16H14N2S |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
1-methyl-4-phenyl-3H-1,5-benzodiazepine-2-thione |
InChI |
InChI=1S/C16H14N2S/c1-18-15-10-6-5-9-13(15)17-14(11-16(18)19)12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
InChI Key |
RXZWVCGYUAWJCM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=S)CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
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